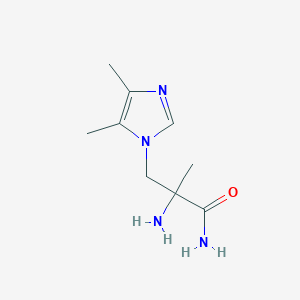
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and acetone.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted amino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide: Lacks the dimethyl substitution.
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amide.
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-ethylpropanamide: Features an ethyl group instead of a methyl group.
Uniqueness
The presence of the dimethyl groups on the imidazole ring and the specific arrangement of functional groups make 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide unique
Propriétés
Formule moléculaire |
C9H16N4O |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-amino-3-(4,5-dimethylimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-6-7(2)13(5-12-6)4-9(3,11)8(10)14/h5H,4,11H2,1-3H3,(H2,10,14) |
Clé InChI |
ZSNPXQMZVCBCHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)CC(C)(C(=O)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
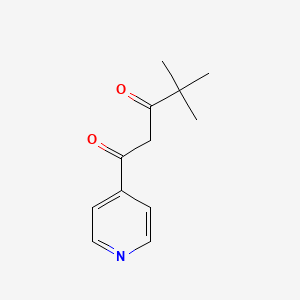
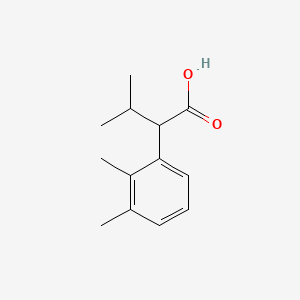
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)

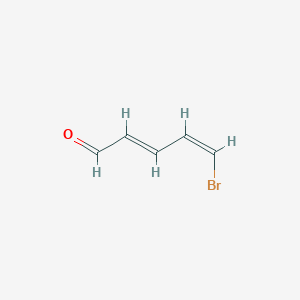
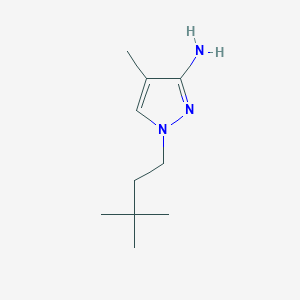
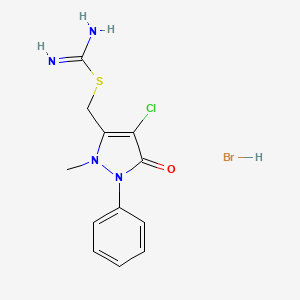
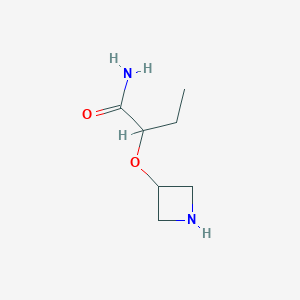
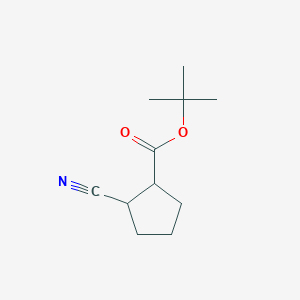
![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
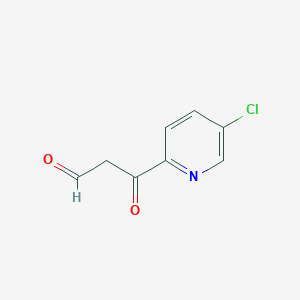
amine](/img/structure/B15239924.png)
